molecular formula C20H30O2 B096397 alpha-Dicarvelone CAS No. 18457-34-6

alpha-Dicarvelone

Cat. No.: B096397
CAS No.: 18457-34-6
M. Wt: 302.5 g/mol
InChI Key: GVMQRYCIHSDNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,2’-Bi-p-menth-8-ene]-6,6’-dione is a complex organic compound belonging to the class of terpenoids Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units This compound is characterized by its unique structure, which includes two p-menth-8-ene units connected at the 2,2’ positions and featuring ketone groups at the 6,6’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bi-p-menth-8-ene]-6,6’-dione typically involves the dimerization of p-menth-8-ene derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the dimeric structure.

Industrial Production Methods: In an industrial setting, the production of [2,2’-Bi-p-menth-8-ene]-6,6’-dione may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: [2,2’-Bi-p-menth-8-ene]-6,6’-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur at the ketone groups, leading to the formation of various substituted derivatives. Reagents such as Grignard reagents (RMgX) are commonly used for this purpose.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Grignard reagents (RMgX) in dry ether.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted ketones or alcohols.

Scientific Research Applications

[2,2’-Bi-p-menth-8-ene]-6,6’-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2,2’-Bi-p-menth-8-ene]-6,6’-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes.

Comparison with Similar Compounds

    p-Menth-8-ene: A monoterpene with a similar structure but lacking the dimeric and ketone features.

    Ascaridole: A p-menthane monoterpenoid with a peroxy group, known for its antiprotozoal properties.

    1,2-Epoxy-p-menth-8-ene: A compound with an epoxy group, used in various chemical reactions.

Uniqueness: [2,2’-Bi-p-menth-8-ene]-6,6’-dione is unique due to its dimeric structure and the presence of ketone groups at specific positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

18457-34-6

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

2-methyl-3-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-5-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C20H30O2/c1-11(2)15-7-17(13(5)19(21)9-15)18-8-16(12(3)4)10-20(22)14(18)6/h13-18H,1,3,7-10H2,2,4-6H3

InChI Key

GVMQRYCIHSDNRX-UHFFFAOYSA-N

SMILES

CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C

Canonical SMILES

CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.